molecular formula C22H22ClFN2O2 B11059789 3-[4-(4-Chlorobenzyl)piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

3-[4-(4-Chlorobenzyl)piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B11059789
M. Wt: 400.9 g/mol
InChI Key: FVVWCJCVWCZGDM-UHFFFAOYSA-N
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Description

3-[4-(4-Chlorobenzyl)piperidino]-1-(4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a chlorobenzyl group, and a fluorophenyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its quality and consistency for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Chlorobenzyl)piperidino]-1-(4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[4-(4-Chlorobenzyl)piperidino]-1-(4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-(4-Chlorobenzyl)piperidino]-1-(4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of 3-[4-(4-Chlorobenzyl)piperidino]-1-(4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C22H22ClFN2O2

Molecular Weight

400.9 g/mol

IUPAC Name

3-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C22H22ClFN2O2/c23-17-3-1-15(2-4-17)13-16-9-11-25(12-10-16)20-14-21(27)26(22(20)28)19-7-5-18(24)6-8-19/h1-8,16,20H,9-14H2

InChI Key

FVVWCJCVWCZGDM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=C(C=C2)Cl)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F

Origin of Product

United States

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